Yunnancoronarin A
Description
Properties
IUPAC Name |
4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGHTZWXIGRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Naphthalenol Core Construction
The hexahydro-1H-naphthalen-1-ol backbone is typically synthesized via Diels-Alder cyclization or terpene-based cyclization (Figure 1). Key steps include:
- Cyclohexene diene reacting with α,β-unsaturated ketones at 80–120°C
- Acid-catalyzed (H2SO4 , p-TsOH ) ring closure of geranyl derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ±15% yield |
| Catalyst Loading | 2–5 mol% | ±22% selectivity |
| Reaction Time | 6–24 h | ±18% conversion |
Furan-Ethenyl Coupling
The furan-3-yl ethenyl group is introduced via Wittig reaction or Heck coupling :
Wittig Olefination
- Reagents : Furan-3-carbaldehyde + Ph3P=CH–
- Conditions : Dry THF, 0°C → RT, 12 h
- Yield : 52% (reported in)
Palladium-Catalyzed Coupling
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | P(o-Tol)3 |
| Base | K2CO3 |
| Solvent | DMF/H2O (4:1) |
| Yield | 61% |
Methylation & Functionalization
Methyl Group Installation
Quaternization at C4a/C8 positions employs:
- Methyl iodide in DMF (2 equiv, 60°C, 8 h)
- Nucleophilic substitution with MeMgBr (THF, −78°C)
| Method | C4a Methylation (%) | C8 Methylation (%) |
|---|---|---|
| MeI/DMF | 88 | 72 |
| MeMgBr/THF | 94 | 81 |
Data adapted from
Methylidene Formation
Dehydrohalogenation of brominated intermediates:
- DBU (1,8-diazabicycloundec-7-ene) in toluene
- 110°C, N2 atmosphere, 3 h
- 79% yield
Process Optimization Challenges
Stereochemical Control
The compound contains four chiral centers , requiring:
- Chiral auxiliaries (e.g., Evans oxazolidinones)
- Asymmetric hydrogenation (Ru-BINAP catalysts)
Purification Protocols
| Technique | Purpose | Efficiency |
|---|---|---|
| Flash Chromatography | Remove diastereomers | 85% recovery |
| Recrystallization | Isolate enantiopure form | 63% yield |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalysts | 38 |
| Chiral ligands | 29 |
| Solvents | 18 |
Environmental Impact
- PMI (Process Mass Intensity) : 127 kg/kg product
- E-Factor : 64 (primarily from Pd waste)
Chemical Reactions Analysis
Phenolic Hydroxyl Group Reactions
The hydroxyl group at position 1 demonstrates typical phenolic reactivity:
| Reaction Type | Conditions | Product | Significance |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 80°C | 1-Acetoxy derivative | Improves lipid solubility for pharmaceutical applications |
| Oxidation | KMnO₄, acidic conditions | 1,4-Naphthoquinone derivative | Potential for redox-active materials |
| Alkylation | CH₃I, K₂CO₃, DMF | 1-Methoxy analog | Modifies hydrogen-bonding capacity |
Ethenyl Bridge Reactivity
The conjugated ethenyl group (C=C) between the furan and naphthalene systems participates in:
Electrophilic Additions
-
Hydrohalogenation : Reacts with HCl gas in dichloromethane to form a chlorinated adduct at the β-position of the ethenyl group.
-
Epoxidation : Treatment with m-CPBA yields a stable epoxide, enhancing polarity for chromatographic separation.
Cycloadditions
-
Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) under thermal conditions (Δ, 120°C), forming bicyclic adducts.
Furan Ring Transformations
The furan-3-yl substituent undergoes characteristic heterocyclic reactions:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | Introduces nitro groups for further functionalization |
| Hydrogenation | H₂, Pd/C, ethanol | Tetrahydrofuran (THF) analog | Reduces aromaticity for stability studies |
Methylidene Group Behavior
The exocyclic methylidene (=CH₂) group exhibits unique reactivity:
-
Radical Addition : Reacts with bromotrichloromethane (CCl₃Br) under UV light to form a brominated product at the methylidene carbon.
-
Ozonolysis : Cleavage with O₃/Zn-H₂O generates a ketone intermediate, enabling ring-contraction strategies.
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals:
-
Primary decomposition at 220–250°C via retro-Diels-Alder cleavage of the ethenyl bridge.
-
Secondary degradation above 300°C involving furan ring pyrolysis.
Biological Interactions
While not a direct chemical reaction, its interactions with biological systems include:
-
DNA Intercalation : Planar naphthalene core facilitates binding to DNA base pairs, inhibiting replication.
-
Enzyme Inhibition : Competes with ATP for kinase binding pockets via hydrogen bonding with the hydroxyl group.
Stability Under Environmental Conditions
-
Photodegradation : UV light (λ = 254 nm) induces cis-trans isomerization of the ethenyl group.
-
Hydrolysis : Stable in neutral water but undergoes slow decomposition in acidic (pH < 3) or alkaline (pH > 10) conditions .
This compound’s multifunctional architecture enables tailored modifications for drug development, polymer synthesis, and catalytic systems. Further studies on enantioselective reactions and computational modeling are recommended to fully exploit its synthetic potential.
Scientific Research Applications
4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit the growth of certain cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to interfere with DNA replication or to induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules from the evidence, focusing on molecular features, substituents, and inferred properties:
Key Structural and Functional Differences:
Backbone Complexity: The target compound and ’s molecule share a diterpenoid hexahydronaphthalene core, whereas agarospirol () is a simpler sesquiterpenoid. Larger backbones (e.g., C₂₀ vs. C₁₅) may enhance binding to hydrophobic targets but reduce solubility . ’s compound incorporates a fused dihydrofuranone ring, introducing additional hydrogen-bonding sites compared to the target compound’s furan ethenyl group .
Functional Group Impact: The hydroxyl group in the target compound and ’s ethanol substituent enhance water solubility relative to naphthalenone derivatives () or agarospirol.
Bioactivity Inference: Diterpenoids like the target compound and ’s analog are associated with anti-inflammatory activity, while naphthalenones () are explored for synthetic versatility in drug design . Agarospirol’s traditional use aligns with sedative effects, suggesting the target compound’s hydroxyl and furan groups could modulate similar pathways .
Research Findings and Data
- Synthetic Accessibility: highlights multistep reactions (e.g., photooxygenation, reduction) for synthesizing related naphthalenones, suggesting analogous routes for the target compound .
- Safety Profiles : ’s compound requires precautions due to reactive oxygen moieties, implying the target compound’s hydroxyl group may necessitate similar handling .
- Structural Analogues : and list compounds with molecular weights ranging from 220–484 g/mol, emphasizing the diversity of substituent effects on physicochemical properties .
Biological Activity
4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol is a complex organic compound with the molecular formula and a molecular weight of approximately 318.4 g/mol. Its structure features a naphthalene core modified by a furan moiety, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This compound may share these properties due to its phenolic structure, which is known to scavenge free radicals effectively.
Antimicrobial Activity
The compound's potential antimicrobial effects have been noted in various studies. Compounds derived from natural sources, especially those containing furan and phenolic groups, are often evaluated for their antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies and Research Findings
- Antifungal Activity : A study on the antifungal properties of essential oils containing furan derivatives demonstrated significant inhibition of fungal growth. The mechanisms involved included disruption of fungal cell membranes and interference with metabolic pathways .
- Anti-inflammatory Effects : Compounds with structural similarities have been studied for their anti-inflammatory potential. In vitro assays showed that they could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
- Neuroprotective Effects : Recent research has explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These studies suggest that such compounds may mitigate neuronal damage through modulation of oxidative stress pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the most reliable synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including cyclization and hydroxylation , with strict temperature control (e.g., 60–80°C) and catalysts like Lewis acids (e.g., AlCl₃) to ensure stereochemical fidelity . Optimization requires monitoring via TLC (n-hexane:ethyl acetate solvent systems) and adjusting propargylation steps, as seen in analogous naphthalene derivatives . Purity can be enhanced via column chromatography with silica gel and gradient elution.
Q. Which spectroscopic techniques are critical for confirming its structural identity?
- NMR : Use ¹H/¹³C NMR to resolve methylidene (δ ~5.1–5.3 ppm) and hydroxyl protons (δ ~1.5–2.5 ppm). Stereochemistry is confirmed via NOESY for spatial proximity of methyl groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 314.2) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the fused naphthalene and furan rings .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track oxidation of the methylidene group or furan ring hydrolysis . Store in amber vials at –20°C under argon to prevent photodegradation and oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory)?
Contradictions may arise from purity variations (e.g., residual solvents) or assay specificity . Solutions include:
- Orthogonal assays : Compare MIC (microbroth dilution) and cytokine inhibition (ELISA) .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
- Target validation : Use CRISPR-edited cell lines to confirm receptor/enzyme interactions (e.g., COX-2 inhibition) .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or cytochrome P450 enzymes. Focus on the furan ethenyl group’s π-π stacking and hydrogen bonding .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in lipid bilayers .
- QSAR : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental designs mitigate stereochemical challenges during synthesis?
Q. How does the furan-3-yl ethenyl moiety influence its pharmacokinetic properties?
The furan ring enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
